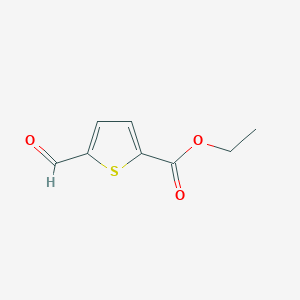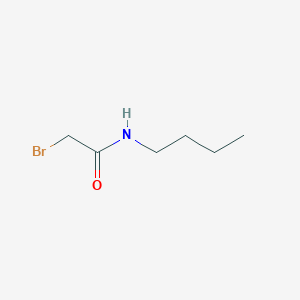
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
Overview
Description
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H7ClF3NO3S and a molecular weight of 313.68 g/mol . It is known for its applications in organic synthesis and research. This compound is characterized by the presence of a trifluoroacetyl group, an indoline ring, and a sulfonyl chloride group, making it a versatile reagent in various chemical reactions.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride typically involves the reaction of indoline derivatives with trifluoroacetic anhydride and sulfonyl chloride under controlled conditions . The reaction is usually carried out in an inert atmosphere at low temperatures to ensure the stability of the intermediate products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although specific conditions and reagents are required.
Addition Reactions: The trifluoroacetyl group can undergo addition reactions with suitable reagents.
Common reagents used in these reactions include n-butyllithium, which is used in the preparation of the compound itself . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various indoline derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially including pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with applications in drug development.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophiles. The trifluoroacetyl group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis .
Comparison with Similar Compounds
Similar compounds to 1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride include other indoline derivatives and sulfonyl chlorides. For example:
1-(2,2,2-Trifluoroacetyl)indoline: Lacks the sulfonyl chloride group but shares the trifluoroacetyl and indoline structure.
Indoline-5-sulfonyl chloride: Lacks the trifluoroacetyl group but contains the indoline and sulfonyl chloride structure.
The uniqueness of this compound lies in the combination of these functional groups, which enhances its reactivity and applicability in various chemical reactions .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXAIGDGDNQFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454813 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210691-38-6 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
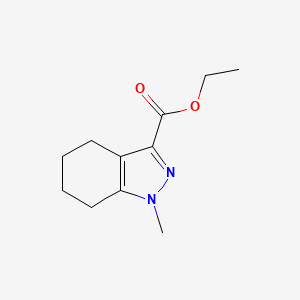
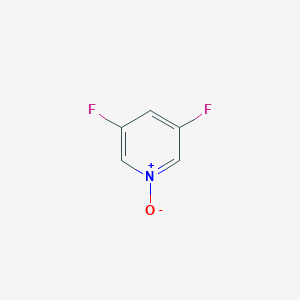
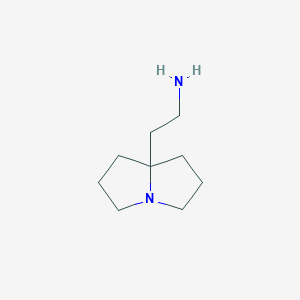
![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)

